Product packaging for Minocycline-d6 Dihydrochloride(Cat. No.:CAS No. 1036070-10-6)

Minocycline-d6 Dihydrochloride

Cat. No.: B563531
CAS No.: 1036070-10-6
M. Wt: 463.52
InChI Key: FFTVPQUHLQBXQZ-ZLHZFRHYSA-N
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Description

Minocycline-d6 Dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C23H27N3O7 and its molecular weight is 463.52. The purity is usually 95%.
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Properties

CAS No.

1036070-10-6

Molecular Formula

C23H27N3O7

Molecular Weight

463.52

IUPAC Name

(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17-,23-/m0/s1/i1D3,2D3

InChI Key

FFTVPQUHLQBXQZ-ZLHZFRHYSA-N

SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C

Synonyms

[4S-(4α,4aα,5aα,12aα)]-4-(Dimethylamino-d6)-7-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydro-1,11-dioxo-2-naphthacenecarboxamide Dihydrochloride;  Arestin-d6;  Dynacin-d6;  Klinomycin-d6; 

Origin of Product

United States

Synthesis and Spectroscopic Characterization of Minocycline D6 Dihydrochloride

The synthesis of Minocycline-d6 Dihydrochloride (B599025) involves the incorporation of six deuterium (B1214612) atoms into the minocycline (B592863) structure. The chemical name, (4S,4aS,5aR,12aS)-7-(bis(methyl-d3)amino)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide, indicates that the deuterium labeling is specifically on the two methyl groups attached to the amino group at position 7 of the naphthacene (B114907) core.

While detailed proprietary synthesis methods are not fully disclosed in the public domain, the synthesis can be inferred from the general synthesis of minocycline. The process likely begins with a precursor molecule, such as 7-amino-sancycline. This intermediate would then undergo reductive amination using a deuterated methyl source, such as formaldehyde-d2 or iodomethane-d3, to introduce the two trideuteromethyl (-CD3) groups at the 7-amino position. The final step involves conversion to the dihydrochloride salt.

The structural integrity and identity of the resulting compound are confirmed through various spectroscopic techniques.

PropertyDataReference
Molecular Formula C23H21D6N3O7
Molecular Weight 463.51 g/mol
Chemical Name (4S,4aS,5aR,12aS)-7-(bis(methyl-d3)amino)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide
CAS Number 1036070-10-6 schd-shimadzu.com

Spectroscopic analysis is crucial for the validation of Minocycline-d6 Dihydrochloride:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a primary tool for confirming the molecular structure. Spectra are typically recorded in deuterated solvents like DMSO-d6. imrpress.comdovepress.comlgcstandards.com For Minocycline-d6, the ¹H NMR spectrum would show the absence or significant attenuation of the signal corresponding to the N-dimethyl protons at the 7-position when compared to the spectrum of unlabeled minocycline. The other signals corresponding to the rest of the molecule's protons would remain.

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and the successful incorporation of the deuterium isotopes. The analysis of this compound would show a molecular ion peak corresponding to its increased mass (463.51 Da) compared to the non-deuterated form (457.5 Da). synzeal.com This technique is also fundamental in determining the isotopic purity and distribution.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The electronic spectra of minocycline compounds are characterized by multiple absorption maxima. For minocycline free ligand in DMSO, absorption maxima are observed at approximately 215, 230, 250, and 355 nm. imrpress.com This technique helps in confirming the integrity of the chromophoric system of the tetracycline (B611298) core after the deuteration process.

Isotopic Purity and Enrichment Analysis of Minocycline D6 Dihydrochloride

The utility of Minocycline-d6 Dihydrochloride (B599025) as an internal standard in quantitative analysis is directly dependent on its isotopic purity and the degree of deuterium (B1214612) enrichment. These parameters are meticulously controlled during synthesis and verified by analytical methods, primarily mass spectrometry. lgcstandards.com

High isotopic enrichment ensures that the mass signal of the labeled standard is clearly distinguishable from that of the unlabeled analyte, which is crucial for accurate quantification in bioanalytical studies, such as those using liquid chromatography-mass spectrometry (LC-MS). mdpi.com Commercial suppliers provide certificates of analysis detailing these critical quality attributes.

Reported Purity and Enrichment Data:

ParameterSpecificationSource(s)
Chemical Purity ≥95% (by HPLC) schd-shimadzu.com
Isotopic Enrichment ≥98% atom deuterium schd-shimadzu.com
Isotopic Purity 95% atom D

This high level of isotopic enrichment minimizes cross-signal interference, making Minocycline-d6 Dihydrochloride a reliable tool for researchers studying the pharmacokinetics and metabolism of minocycline (B592863). medchemexpress.com

Advanced Analytical Methodologies Employing Minocycline D6 Dihydrochloride As an Internal Standard

Quantitative Bioanalysis in Complex Biological Matrices.mdpi.comnih.gov

The quantification of therapeutic agents like minocycline (B592863) in complex biological matrices such as plasma, serum, and tissue is a significant analytical challenge. mdpi.comnih.gov The inherent complexity and variability of these matrices can interfere with analysis, necessitating sophisticated methodologies to ensure accuracy and reproducibility. Minocycline-d6 Dihydrochloride (B599025) is instrumental in overcoming these challenges when used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based bioanalysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation.mdpi.comnih.govresearchgate.netnihs.go.jpescholarship.org

The development and validation of a robust LC-MS/MS method are paramount for the reliable quantification of minocycline in biological samples. The use of a deuterated internal standard like Minocycline-d6 is a cornerstone of this process, ensuring the method's accuracy, precision, and selectivity. nih.govnih.gov Validation typically adheres to regulatory guidelines and assesses parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability. nih.govresearchgate.net

Achieving optimal chromatographic separation of minocycline and its internal standard, Minocycline-d6 Dihydrochloride, from endogenous matrix components and potential metabolites is crucial for selective and accurate quantification. The goal is to obtain sharp, symmetrical peaks with adequate retention and resolution.

Key aspects of optimization include:

Stationary Phase Selection: Reversed-phase columns, particularly C8 and C18 chemistries, are commonly employed for the analysis of tetracyclines like minocycline. nih.govresearchgate.netresearchgate.net Specific examples include HyPURITY™ C8, Waters XBridge BEH C18, and Inertsil ODS 3V C18 columns. nih.govresearchgate.net The choice of stationary phase influences selectivity and retention based on the hydrophobicity of the analytes.

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govcore.ac.uknih.gov To improve peak shape and ionization efficiency, additives are often incorporated. Formic acid, ammonium (B1175870) formate (B1220265), and trifluoroacetic acid (TFA) are common choices. nih.govresearchgate.netnih.gov For instance, a mobile phase of acetonitrile and water containing 0.1% formic acid or 5 mM ammonium formate has been successfully used. nih.govnih.gov

Elution Mode: Both isocratic and gradient elution methods are utilized. nih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over the course of the run, is often preferred for complex matrices as it helps to elute strongly retained matrix components and sharpen the analyte peak. researchgate.net

Flow Rate and Column Temperature: The flow rate is adjusted to ensure optimal separation within a reasonable run time, often around 0.5 mL/min to 1.0 mL/min. nih.gov The column temperature is typically maintained at around 35-40 °C to improve peak symmetry and reduce viscosity. researchgate.netnih.gov

ParameterTypical ConditionsReference
Column TypeReversed-Phase C8 or C18 (e.g., Waters XBridge, HyPURITY) nih.govresearchgate.net
Mobile PhaseAcetonitrile/Methanol and Water with additives (e.g., Formic Acid, Ammonium Formate) nih.govnih.gov
ElutionIsocratic or Gradient nih.govresearchgate.net
Flow Rate0.5 - 1.0 mL/min nih.gov
Column Temperature35 - 40 °C researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalysis. For quantification, the mass spectrometer is typically operated in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves isolating a specific precursor ion (the molecular ion of the analyte or internal standard) and monitoring a specific product ion generated after collision-induced dissociation.

Key parameters for Minocycline and Minocycline-d6 include:

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is standard for tetracyclines, as they readily form protonated molecules [M+H]⁺. nih.gov

Precursor and Product Ions: The specific mass-to-charge ratio (m/z) transitions for the analyte and the internal standard are determined by infusing standard solutions into the mass spectrometer. For minocycline (C₂₃H₂₇N₃O₇, molecular weight: 457.48 g/mol ), a common transition is monitored. Minocycline-d6, with six deuterium (B1214612) atoms replacing hydrogen atoms, will have a precursor ion with a higher m/z. For example, one study monitoring tigecycline (B611373) used minocycline as an internal standard with an m/z transition of 458.00 → 441.20. bibliotekanauki.pl A study directly using Minocycline-d6 as the internal standard would establish its unique precursor-to-product ion transition for monitoring alongside the non-deuterated minocycline. nih.gov

Instrumental Settings: Parameters such as spray voltage, vaporizer temperature, sheath and auxiliary gas pressures, and collision energy are optimized to maximize the signal intensity for the specific SRM transitions of both minocycline and Minocycline-d6. lcms.cz

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
Minocycline (as IS for Tigecycline)Positive ESI458.00441.20 bibliotekanauki.pl
Minocycline-d6Positive ESITypically [M+D]⁺+6Optimized fragment nih.gov

The matrix effect is a phenomenon where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte, leading to inaccurate quantification. researchgate.net The primary advantage of using a stable isotope-labeled internal standard like Minocycline-d6 is its ability to effectively mitigate this effect. nih.gov Since Minocycline-d6 co-elutes and has virtually identical ionization properties to the native minocycline, it experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized.

Assessment of the matrix effect is a critical part of method validation and is typically performed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. researchgate.net The goal is to demonstrate that the accuracy and precision of the assay are not compromised by the sample matrix from different sources or lots. researchgate.net

Mass Spectrometric Parameters for Deuterated Analogs

Application in High-Throughput Bioanalytical Assays

In drug discovery and development, there is a constant need for high-throughput bioanalytical assays to process a large number of samples efficiently. LC-MS/MS methods utilizing this compound as an internal standard are well-suited for this environment. nih.govresearchgate.net The robustness provided by the deuterated internal standard allows for the simplification of sample preparation steps, such as using protein precipitation instead of more time-consuming liquid-liquid or solid-phase extraction. nih.gov This, combined with rapid chromatographic methods (with run times often less than 3-5 minutes), enables the rapid analysis required for pharmacokinetic screening and clinical studies involving hundreds or thousands of samples. lcms.cznih.gov

Isotope Dilution Mass Spectrometry (IDMS) Principles.mdpi.comnih.gov

Isotope Dilution Mass Spectrometry (IDMS) is considered a "gold standard" or primary ratio method in analytical chemistry for achieving the highest level of accuracy and metrological traceability. nih.govbham.ac.ukresearchgate.net The use of this compound as an internal standard in LC-MS/MS assays is a direct application of IDMS principles. nih.govscribd.com

The core principle of IDMS involves the following steps:

Spiking: A known amount of an isotopically labeled version of the analyte (the "spike," e.g., this compound) is added to the sample at the earliest possible stage of the analytical procedure. bham.ac.uk

Equilibration: The sample and the spike are thoroughly mixed to ensure they reach isotopic equilibrium. bham.ac.uk

Processing and Analysis: The sample is then processed through extraction, cleanup, and chromatographic separation. Because the isotopically labeled standard is chemically identical to the analyte, any loss of material during these steps will affect both compounds to the same extent. nih.govresearchgate.net

Detection: A mass spectrometer is used to measure the ratio of the signal from the naturally abundant analyte (minocycline) to the signal from the isotopically labeled internal standard (Minocycline-d6). bham.ac.uk

Because the amount of the added internal standard is precisely known, the unknown concentration of the analyte in the original sample can be calculated with high accuracy from the measured isotope ratio. scribd.com This method effectively corrects for both sample loss during preparation and matrix effects during ionization, making it exceptionally robust and accurate. nih.govbham.ac.uk

Methodological Advancements in Trace Analysis

The quantification of trace-level analytes in complex matrices such as biological fluids, environmental water, and food products presents significant analytical challenges. Matrix effects, including ion suppression or enhancement in mass spectrometry, and analyte loss during sample preparation can compromise the accuracy and reproducibility of results. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern analytical chemistry, particularly for methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), to overcome these challenges. This compound, a deuterium-labeled analog of minocycline, serves as an ideal internal standard for the trace analysis of minocycline and other tetracycline (B611298) antibiotics. veeprho.com

This compound shares near-identical physicochemical properties with the unlabeled minocycline, including retention time, extraction recovery, and ionization efficiency. researchgate.net However, its increased mass due to the six deuterium atoms allows it to be distinguished from the native analyte by the mass spectrometer. By adding a known quantity of Minocycline-d6 to a sample at the beginning of the analytical workflow, it experiences the same sample processing and analysis conditions as the target analyte. Any loss of analyte during extraction or variability in instrument response can be corrected by calculating the ratio of the analyte signal to the internal standard signal. This normalization is crucial for achieving the high accuracy and precision required in trace analysis. nih.govresearchgate.net

Research in food safety and environmental monitoring frequently employs Minocycline-d6 and other isotopic standards for the robust quantification of tetracycline residues. For instance, methods have been developed for the simultaneous analysis of multiple tetracyclines in diverse matrices like honey, milk, shrimp, and meat. sciex.jp The use of an isotopic internal standard is often recommended to compensate for matrix effects, especially when aiming for low limits of detection (LOD) and quantification (LOQ). nih.govsciex.jp In the analysis of tetracyclines in environmental and drinking water, the application of four isotope-labeled internal standards, including analogs for the tetracycline class, was essential for correcting matrix effects and ensuring reliable quantification at nanogram-per-liter (ng/L) levels. nih.govresearchgate.net

The performance of these advanced analytical methods is characterized by their high sensitivity, accuracy, and precision. The data below summarizes typical performance metrics from studies utilizing isotope dilution LC-MS/MS for the analysis of tetracyclines.

Table 1: Performance of LC-MS/MS Methods for Tetracycline Analysis Using Isotope-Labeled Internal Standards

MatrixTarget AnalytesMethod HighlightsLOQRecovery (%)Reference
Chicken MeatTetracycline, Chlortetracycline, Doxycycline, OxytetracyclineIsotope Dilution LC-MS/MS; quantifies parent compound and epimers< 0.2 µg/kg97.7 - 102.6 researchgate.net
Environmental Waters12 TetracyclinesAutomated Solid-Phase Extraction (SPE) with UPLC-MS/MS0.01 - 0.15 ng/L (as LOD)70 - 118 nih.govresearchgate.net
Biogas Plant Samples10 Sulfonamides & 4 TetracyclinesLiquid-Liquid Extraction with LC-MS/MS0.01 - 0.08 mg/kg (as LOD)70 - 130 sci-hub.se
Human PlasmaMinocyclineProtein Precipitation with LC-MS/MS20.0 ng/mL>91% (based on precision/accuracy data) nih.gov
Human Plasma & UrineMinocyclineProtein Precipitation with HPLC-MS/MS0.05 mg/L (Plasma), 0.1 mg/L (Urine)64.3 - 84.6 researchgate.net

This table is interactive. Click on the headers to sort the data.

The development of these methods involves meticulous optimization of both sample preparation and the LC-MS/MS parameters. For mass spectrometric detection, the instrument is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In MRM, a specific precursor ion for the analyte (and the internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interference from other compounds in the matrix. For tetracyclines, characteristic fragments often involve the loss of water (H₂O) and ammonia (B1221849) (NH₃), with a specific fragment at m/z 154 being characteristic for some members of the class. sci-hub.se

Table 2: Illustrative LC-MS/MS Detection Parameters for Minocycline Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Minocycline458.2441.2Positive
Minocycline-d6464.2447.2Positive
Tetracycline (as IS)445.1410.1Positive

This table provides representative mass-to-charge ratio (m/z) values for illustrative purposes. Actual values are determined during method development.

Pharmacokinetic and Metabolic Research Utilizing Minocycline D6 Dihydrochloride

Elucidation of Minocycline (B592863) Pharmacokinetics through Deuterated Tracers

Deuterated tracers like Minocycline-d6 Dihydrochloride (B599025) are fundamental to conducting accurate pharmacokinetic studies. medchemexpress.commedchemexpress.com It is most commonly employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. nih.govnih.gov In this role, a known quantity of Minocycline-d6 is added to biological samples (e.g., plasma, urine, or tissue homogenates) prior to analysis. Because the deuterated form is chemically almost identical to the non-deuterated drug, it behaves similarly during sample extraction and ionization, but is distinguishable by its higher mass. This allows it to correct for variations in sample processing and analytical response, ensuring highly accurate and precise quantification of the parent drug, minocycline. nih.gov This precision is paramount for accurately defining the pharmacokinetic profile of minocycline.

Studies on minocycline reveal it is rapidly absorbed following oral administration, with absorption not being significantly impacted by the presence of food or milk. medsafe.govt.nzpfizer.com However, absorption can be impaired by products containing divalent cations like aluminum, calcium, or iron. pfizer.comnih.gov Peak serum concentrations are typically reached within 2 to 4 hours after administration. medsafe.govt.nzpfizer.com The use of Minocycline-d6 as an internal standard in the bioanalytical methods allows for the precise measurement of minocycline concentrations in plasma over time, which is essential for calculating key absorption parameters such as the maximum concentration (Cmax) and the time to reach maximum concentration (Tmax).

Table 1: Oral Pharmacokinetic Parameters of Minocycline

ParameterValueReference
Bioavailability90–100% wikipedia.org
Tmax (Time to Peak Concentration)1–4 hours medsafe.govt.nzmdpi.com
Effect of FoodAbsorption not significantly impaired medsafe.govt.nzpfizer.com
Effect of Divalent Cations (e.g., Ca2+, Fe2+)Absorption is impaired pfizer.comnih.gov

Minocycline is characterized by its high lipophilicity, which is greater than that of other tetracyclines like doxycycline. nih.govwikipedia.org This property facilitates excellent penetration into various body tissues and fluids. wikipedia.org It effectively crosses the blood-brain barrier, achieving therapeutic concentrations in the cerebrospinal fluid. wikipedia.org Minocycline also shows significant distribution to the gallbladder, liver, lungs, and prostate gland. wikipedia.org The volume of distribution is large, reported to be between 67.5 and 133 liters, and it exhibits plasma protein binding of 70-76%. nih.govwikipedia.orgdrugbank.com

In studies investigating tissue distribution, such as the dermal uptake of topical formulations, Minocycline-d6 is used as an internal standard to accurately quantify the amount of minocycline that has penetrated the skin. nih.gov This precise measurement is crucial for comparing the efficacy of different formulations and understanding the dynamics of local drug delivery. nih.gov

Table 2: Distribution Characteristics of Minocycline

ParameterValueReference
Plasma Protein Binding70–76% wikipedia.orgdrugbank.com
Volume of Distribution (Steady State)67.5–133 L nih.govdrugbank.com
Tissue PenetrationHigh, including CNS, liver, lungs, skin nih.govwikipedia.org
LipophilicityHigher than other tetracyclines nih.govwikipedia.org

The elimination of minocycline from the body occurs through both metabolic inactivation and direct excretion. Approximately 50% of a dose is metabolized in the liver. wikipedia.org The drug has a biological half-life ranging from 11 to 26 hours in individuals with normal organ function. wikipedia.orgmdpi.com Excretion occurs primarily via the feces (20-34%), with a smaller portion (5-15%) eliminated through the kidneys in the urine. wikipedia.orgmdpi.comdrugbank.com The use of Minocycline-d6 as an internal standard in pharmacokinetic studies enables the reliable determination of the drug's clearance rate and elimination half-life by ensuring accurate measurements of its concentration in plasma, urine, and feces over an extended period. nih.gov

Distribution and Tissue Penetration Dynamics

Metabolic Profiling and Metabolite Identification Using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for studying drug metabolism. The mass difference introduced by the deuterium atoms allows for the clear distinction between the parent drug and its metabolites in complex biological matrices when analyzed by mass spectrometry.

Minocycline is the first tetracycline (B611298) antibiotic for which metabolism in humans was demonstrated. nih.govugent.bedrugbank.com The primary metabolic transformations are Phase I reactions, specifically hydroxylation and N-demethylation, which are mainly carried out by the cytochrome P450 enzyme CYP3A4. nih.govnih.gov Research has identified three principal metabolites in human urine. nih.govugent.be The major metabolite is 9-hydroxyminocycline (B571545). wikipedia.orgdrugbank.comnih.gov Two other significant metabolites are mono-N-demethylated derivatives. wikipedia.orgnih.govugent.be

While not explicitly detailed in the search results for minocycline, the general principle of using a deuterated standard like Minocycline-d6 is highly advantageous in such studies. When Minocycline-d6 is metabolized, its metabolites retain the deuterium label. For instance, the N-demethylated metabolite of Minocycline-d6 would have a different mass than the corresponding metabolite from the unlabeled drug, providing a clear signature that helps confirm the metabolic pathway. No significant Phase II metabolites (e.g., glucuronides or sulfates) have been prominently reported for minocycline.

Table 3: Known Phase I Metabolites of Minocycline

MetaboliteMetabolic ReactionMediating Enzyme (Primary)Reference
9-hydroxyminocyclineHydroxylationCYP3A4 wikipedia.orgdrugbank.comnih.govnih.gov
N-demethylminocyclineN-demethylationCYP3A4 wikipedia.orgdrugbank.comnih.govnih.gov
Di-N-demethylminocyclineN-demethylationCYP3A4 wikipedia.orgdrugbank.comnih.gov

The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). medchemexpress.com This effect arises because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. Consequently, if deuteration occurs at a site of metabolic attack, the rate of that metabolic process can be significantly reduced. medchemexpress.commedchemexpress.com

Role of Specific Drug-Metabolizing Enzymes in Deuterated Minocycline Metabolism

The metabolic fate of minocycline, and by extension its deuterated analogue Minocycline-d6 Dihydrochloride, is primarily governed by hepatic enzymes. The principal metabolic transformations for minocycline include hydroxylation and N-demethylation. nih.gov Research has identified the Cytochrome P450 (CYP) enzyme system as central to these processes.

Specifically, CYP3A4 is recognized as the primary enzyme responsible for mediating the metabolism of minocycline. nih.govhiv-druginteractions.org This isoform is the most abundant CYP enzyme in the human liver and small intestine and is responsible for the metabolism of more than 50% of commercially available drugs. medsafe.govt.nz In addition to CYP3A4, the isoform CYP2C9 has also been implicated in the oxidative metabolism of minocycline. The major metabolic products resulting from these enzymatic reactions are 9-hydroxyminocycline and various N-demethylated derivatives. drugbank.com

The strategic placement of deuterium atoms in this compound directly pertains to its metabolic pathway. In this molecule, six hydrogen atoms on the two N-methyl groups at the C4 position are replaced with deuterium. This position is a primary site for metabolism via N-demethylation. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. informaticsjournals.co.in This difference in bond strength gives rise to the deuterium kinetic isotope effect (KIE), which can significantly slow the rate of reactions that involve the cleavage of this bond. lifetein.comnedmdg.org

Consequently, the N-demethylation of Minocycline-d6 by CYP3A4 is expected to proceed at a reduced rate compared to the non-deuterated parent compound. This modification makes this compound a valuable research tool for investigating the nuances of minocycline metabolism. By slowing the primary N-demethylation pathway, researchers can better study the contributions of alternative metabolic routes or investigate the pharmacological activity of the parent compound with reduced metabolic clearance. researchgate.net

Table 1: Minocycline Metabolism and the Influence of Deuteration

Metabolic PathwayKey EnzymesSite of Action on MinocyclineImpact of Deuteration in Minocycline-d6
N-demethylation CYP3A4 (primary) nih.govhiv-druginteractions.orgN-methyl groups at C4 position drugbank.comSlower rate of metabolism due to the kinetic isotope effect at the deuterated N-methyl sites. informaticsjournals.co.inlifetein.com
Hydroxylation CYP3A4, CYP2C9 nih.govC9 position of the tetracycline ring drugbank.comNo direct impact, as deuteration is not at this site.

Deuterated Minocycline in Drug-Drug Interaction Studies

The use of deuterated compounds like this compound is a sophisticated strategy in the study of drug-drug interactions (DDIs). nedmdg.org By altering the metabolic rate without changing the fundamental pharmacology of the molecule, these stable isotope-labeled analogues allow for a more precise investigation of interaction mechanisms. tandfonline.com

Minocycline itself is subject to DDIs primarily related to its metabolism and absorption. As a substrate for CYP3A4, its plasma concentration can theoretically be altered by co-administration of potent inhibitors or inducers of this enzyme. nih.govmedsafe.govt.nz For example, strong CYP3A4 inhibitors such as certain macrolide antibiotics or azole antifungals could potentially increase minocycline exposure, while inducers like rifampicin (B610482) could decrease it. medsafe.govt.nz

This compound serves as a unique tool to dissect these potential interactions. Because its primary metabolic pathway of N-demethylation is slowed, it can be used to:

Differentiate Metabolic vs. Transporter-Mediated Interactions: By comparing the effect of an interacting drug on both minocycline and Minocycline-d6, researchers can help distinguish between effects on CYP3A4 metabolism and effects on drug transporters.

Quantify the Impact of Inhibitors/Inducers: The reduced intrinsic metabolic rate of Minocycline-d6 can make it a more sensitive probe for quantifying the precise potency of a CYP3A4 inhibitor or inducer.

Investigate Metabolic Switching: In the presence of a strong CYP3A4 inhibitor, drug metabolism can shift to alternative pathways. Utilizing Minocycline-d6, where the primary pathway is already slowed, can help to unmask and study these secondary routes. nedmdg.org

Furthermore, some studies suggest that minocycline may act as an inhibitor of other metabolic pathways, such as the CYP450-mediated degradation of retinoic acid. nih.gov this compound could be employed in mechanistic studies to confirm and characterize such inhibitory effects, helping to determine if the interaction is caused by the parent molecule or one of its metabolites. While minocycline is considered unlikely to be a potent inhibitor of CYP3A4 itself, hiv-druginteractions.org its deuterated form provides a stable probe to verify and explore the nuances of its interaction potential.

Table 2: Potential Drug-Drug Interaction Scenarios Investigated with this compound

Interacting Drug ClassMechanism of InteractionRole of this compound
Potent CYP3A4 Inhibitors (e.g., Ketoconazole, Ritonavir) hiv-druginteractions.orgmedsafe.govt.nzInhibition of minocycline's N-demethylation, potentially increasing its plasma concentration.Serves as a probe with a slowed intrinsic metabolic rate to precisely quantify the inhibitory effect on the CYP3A4 pathway.
CYP3A4 Inducers (e.g., Rifampicin, Phenytoin) medsafe.govt.nzIncreased metabolism of minocycline, potentially decreasing its plasma concentration and efficacy.Allows for the study of the induction effect on a metabolically more stable version of the drug, helping to isolate the impact on this specific pathway.
Retinoids (e.g., Isotretinoin, Acitretin) nih.govfda.govPotential for minocycline to inhibit CYP-mediated retinoid metabolism; additive risk of side effects like pseudotumor cerebri. nih.govfda.govUsed to investigate whether the parent minocycline molecule is responsible for the inhibitory effect on retinoid metabolism.
Mineral-Containing Products (e.g., Antacids with Calcium/Magnesium) nih.govNon-metabolic interaction involving chelation and impaired absorption in the GI tract.Can be used as an internal standard in bioavailability studies to precisely measure the extent of reduced absorption caused by chelation.

Mechanistic Investigations of Minocycline S Biological Actions Through Deuterated Analogs

Probing Mechanisms of Antibacterial Activity

Minocycline's primary and most well-understood function is its role as a bacteriostatic antibiotic. researchgate.netmedchemexpress.comresearchgate.net This activity is achieved through the disruption of bacterial protein synthesis. researchgate.netmedchemexpress.comresearchgate.net

Ribosomal Binding Dynamics and Deuterium (B1214612) Effects

The antibacterial effect of minocycline (B592863), like other tetracyclines, is contingent on its ability to bind to the bacterial 30S ribosomal subunit. medchemexpress.comscielo.brmdpi.com This binding prevents the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis. scielo.brfda.gov The dimethylamino group at the C4 position of the tetracycline (B611298) structure is crucial for this antimicrobial activity. nih.gov

Specific research directly comparing the ribosomal binding dynamics of Minocycline-d6 Dihydrochloride (B599025) to its non-deuterated counterpart is not extensively available in the public domain. However, the principle of the kinetic isotope effect suggests that the replacement of hydrogen with deuterium can lead to stronger chemical bonds. nih.govwikipedia.orgportico.orgwikipedia.org This could theoretically influence the binding affinity and kinetics of the drug to its ribosomal target, although the exact nature and magnitude of this effect on minocycline's ribosomal interaction remain to be fully elucidated through direct comparative studies.

Impact on Bacterial Protein Synthesis Inhibition

The inhibition of bacterial protein synthesis is the direct consequence of minocycline's binding to the ribosome. medchemexpress.comfda.gov By blocking the addition of new amino acids to the nascent peptide chain, the bacterium is unable to produce essential proteins required for growth and replication. fda.gov

While it is established that Minocycline-d6 Dihydrochloride is used as a stable isotope-labeled version of minocycline, detailed studies quantifying a differential impact of the deuterated form on the rate of bacterial protein synthesis inhibition are not readily found in the performed searches. The primary utility of such deuterated compounds in research is often as internal standards for analytical purposes due to their mass difference. medchemexpress.com Any alteration in the rate of protein synthesis inhibition would likely stem from changes in ribosomal binding affinity or intracellular accumulation, which necessitates further specific investigation.

Investigating Non-Antibiotic Mechanisms with Deuterated Minocycline

Beyond its antibacterial properties, minocycline exhibits a range of non-antibiotic effects, including anti-inflammatory, antioxidant, and neuroprotective actions. researchgate.netnih.govnih.gov These pleiotropic effects have garnered significant research interest for their therapeutic potential in various disease models. nih.gov The use of this compound in research contexts allows for the precise tracking and quantification of the molecule, which can be invaluable in mechanistic studies of these complex pathways. medchemexpress.com

Anti-inflammatory Pathways and Deuterium-Mediated Modulation

Minocycline has demonstrated potent anti-inflammatory properties in numerous studies. researchgate.netnih.gov Its mechanisms of action in this regard are multifactorial and include the inhibition of inflammatory cell activation and proliferation, as well as the modulation of key inflammatory mediators. nih.gov Minocycline can inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) and matrix metalloproteinases (MMPs). nih.govnih.gov It has also been shown to reduce the production of pro-inflammatory cytokines. nih.gov

Direct comparative studies on the anti-inflammatory effects of this compound versus the non-deuterated form are limited. The kinetic isotope effect associated with deuteration could potentially modulate the enzymatic processes involved in inflammation where minocycline is a substrate or inhibitor. nih.govwikipedia.org For instance, if the metabolism of minocycline by inflammatory cells influences its activity, deuteration could alter the duration or intensity of its anti-inflammatory effects. However, specific data from the search results to confirm such deuterium-mediated modulation of anti-inflammatory pathways is not available.

Antioxidant Mechanisms and Oxidative Stress Mitigation

Minocycline possesses significant antioxidant properties, distinguishing it from some other tetracyclines. mdpi.comnih.gov Its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) directly and chelate metal ions that can catalyze oxidative reactions. mdpi.com Studies have shown that minocycline's radical scavenging potency is comparable to that of vitamin E. nih.gov This antioxidant capacity is believed to contribute to its neuroprotective and other beneficial effects by mitigating cellular damage caused by oxidative stress. mdpi.comnih.gov

While the antioxidant mechanisms of minocycline are well-documented, there is a lack of specific research in the provided results detailing how the isotopic substitution in this compound might alter these properties. The chemical reactivity of the molecule, including its ability to donate a hydrogen atom to a free radical, could be affected by the stronger carbon-deuterium bond. nih.gov This suggests a potential for a kinetic isotope effect in its radical scavenging activity, but empirical data from direct comparative studies are needed for confirmation.

Neuroprotective Pathways and Deuterium Isotope Effects

The neuroprotective effects of minocycline are a significant area of research, with potential applications in various neurodegenerative diseases and acute brain injury. nih.govresearchgate.net These effects are thought to be mediated through a combination of its anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.govresearchgate.net Minocycline can cross the blood-brain barrier and has been shown to inhibit microglial activation, a key process in neuroinflammation. nih.govjacc.org It can also inhibit apoptosis by modulating the expression of key proteins in cell death pathways. nih.gov

The term "deuterium isotope effects" in the context of neuroprotection by this compound remains largely theoretical based on the available search results. The principle of the kinetic isotope effect suggests that deuteration could influence the metabolic stability of the compound in the central nervous system, potentially leading to altered pharmacokinetics and, consequently, a modified neuroprotective profile. nih.govwikipedia.org However, without direct experimental comparisons of neuronal cell survival, inhibition of neuroinflammatory markers, or modulation of apoptotic pathways between minocycline and its deuterated analog, any discussion of specific deuterium isotope effects on these neuroprotective mechanisms remains speculative.

Immunomodulatory Properties

Minocycline, a second-generation tetracycline antibiotic, exhibits significant immunomodulatory and anti-inflammatory properties independent of its antimicrobial activity. nih.govnih.govnih.gov Studies utilizing advanced analytical techniques, for which this compound is a key enabling tool, have elucidated these effects. Research shows that minocycline can alter T-cell activation and diminish the activation of monocytes and macrophages. tbzmed.ac.ir

In models of inflammation, minocycline has been demonstrated to reduce the expression of a wide array of inflammatory markers, including:

Toll-like receptor 4 (Tlr4) nih.gov

Tumor necrosis factor-alpha (Tnfα) nih.gov

Interleukin-1 beta (Il1ß) nih.gov

Prostaglandin-endoperoxide synthase 2 (Ptgs2) nih.gov

Inducible nitric oxide synthase (Inos) nih.gov

Chemokine (C-X-C motif) ligand 2 (Cxcl2) nih.gov

Intercellular Adhesion Molecule 1 (Icam1) nih.gov

Further investigation into its mechanism reveals that minocycline can suppress the production of numerous cytokines and chemokines, such as TNF-α, IL-6, and IL-8, in a dose-dependent manner. nih.gov This suppression is achieved by inhibiting the phosphorylation of IκB kinase (IKK)α/β, a critical step in the activation of the NF-κB signaling pathway. nih.gov Proteomic analyses have confirmed that minocycline specifically modulates certain signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS) rather than inducing a complete shutdown of macrophage activation. nih.gov

Anti-apoptotic Mechanisms

Beyond its immunomodulatory effects, minocycline possesses potent anti-apoptotic capabilities, contributing to its neuroprotective profile. nih.govrndsystems.comresearchgate.net The use of deuterated standards facilitates the detailed study of these cellular mechanisms. Minocycline intervenes in both the intrinsic and extrinsic pathways of apoptosis. researchgate.net

Intrinsic Pathway : Minocycline acts on the mitochondria to prevent cell death. It stabilizes the mitochondrial membrane and inhibits the release of key pro-apoptotic factors like cytochrome c and Smac/Diablo. researchgate.netresearchgate.net This action prevents the formation of the apoptosome and the subsequent activation of caspase-9 and the executioner caspase-3. researchgate.net It can also inhibit the oligomerization of pro-apoptotic proteins Bax and Bak. researchgate.net

Extrinsic Pathway : Minocycline can directly inhibit the activity of caspase-7, a key enzyme in the extrinsic apoptotic cascade. researchgate.net

Common Pathway : It directly inhibits the activity of caspase-1 and caspase-3, central executioners in apoptosis. researchgate.net

Additionally, studies have shown that minocycline can increase the expression of the anti-apoptotic factor XIAP (X-linked inhibitor of apoptosis protein) while reducing levels of the pro-apoptotic factor Smac/DIABLO. researchgate.net

Inhibition of Specific Enzyme Activities (e.g., Matrix Metalloproteinases)

Minocycline is a well-documented inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling. rndsystems.comoamjms.eunih.gov Its inhibitory action is thought to stem from its ability to chelate the zinc ion essential for the catalytic activity of these enzymes. oamjms.eu Among the tetracycline class, minocycline is often regarded as one of the most potent non-specific MMP inhibitors. oamjms.eudovepress.com

In vitro studies have quantified its inhibitory effects on specific MMPs. Minocycline inhibits MMP-9 activity in a dose-dependent manner and demonstrates high potency. It also shows inhibitory action against other MMPs, although some research suggests its effects on processes like angiogenesis may occur through MMP-independent mechanisms. nih.gov

Table 1: Inhibitory Concentration (IC50) of Minocycline Against Specific Matrix Metalloproteinases
EnzymeMinocycline IC50 (µM)Reference
MMP-9 (Gelatinase B)10.7
MMP-7 (Matrilysin)125 nih.gov

Modulation of Specific Signaling Pathways (e.g., Hypoxia-Inducible Factor (HIF)-1α, AKT/mTOR, STAT3)

Minocycline's therapeutic potential is linked to its ability to modulate critical intracellular signaling pathways. nih.gov this compound is a crucial reagent for the pharmacokinetic and mechanistic studies that underpin this understanding. medchemexpress.commedchemexpress.com

A key target is the Hypoxia-Inducible Factor (HIF)-1α, a transcription factor that plays a central role in cellular adaptation to low oxygen and is implicated in tumor progression. nih.govmedchemexpress.com Minocycline acts as a HIF-1α inhibitor through a dual mechanism. nih.govmedchemexpress.com Firstly, it promotes the degradation of the HIF-1α protein, an effect linked to the upregulation of the tumor suppressor p53. nih.gov Secondly, it suppresses the translation of HIF-1α by inhibiting the AKT/mTOR signaling pathway and its downstream effectors, p70S6K and 4E-BP1. nih.govmedchemexpress.com In some cellular contexts, minocycline has been shown to activate the Akt pathway, which can promote cell survival. researchgate.net

Table 2: Effects of Minocycline on Key Signaling Pathways
Pathway/TargetEffect of MinocyclineMechanismReference
HIF-1αInhibitionPromotes protein degradation (via p53) and suppresses protein translation. nih.govmedchemexpress.com
AKT/mTORInhibitionSuppresses phosphorylation of AKT, mTOR, and downstream targets (p70S6K, 4E-BP1). nih.gov
NF-κBInhibitionInhibits phosphorylation of IKKα/β, an upstream kinase. nih.gov

Interactions with Molecular Targets (e.g., LYN Kinase, Glutamate (B1630785) Receptors)

Minocycline's neuroprotective effects are also attributed to its interactions with specific molecular targets in the central nervous system, particularly glutamate receptors. medchemexpress.comnih.gov It is known to function as a glutamate antagonist and can reduce glutamate neurotransmission. medchemexpress.commedchemexpress.com

Research has revealed a more nuanced interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type of glutamate receptors. In primary neuronal cultures, low micromolar concentrations of minocycline were found to increase the phosphorylation of the GluR1 subunit at two key sites, Serine 845 and Serine 831. nih.govnih.gov This increased phosphorylation is associated with an increase in the surface content of GluR1 receptors, which can modulate synaptic strength and plasticity. nih.govnih.gov

Deuterium Labeling in Ligand Binding and Receptor Interaction Studies

The use of deuterium-labeled compounds like this compound is central to modern drug discovery and development, particularly in the study of ligand binding and receptor interactions. medchemexpress.comresearchgate.net Deuteration provides a stable isotopic label that can be readily distinguished from its non-deuterated counterpart by mass spectrometry. nih.gov

This property is leveraged in several key applications:

Internal Standards : Minocycline-d6 is frequently used as an internal standard in bioanalytical methods. nih.gov Its use ensures accurate quantification of the parent drug in complex biological samples by correcting for variations during sample processing and analysis. nih.govresearchgate.net

Pharmacokinetic and Metabolic Studies : Deuterated analogs are used as tracers to follow the absorption, distribution, metabolism, and excretion (ADME) of a drug. medchemexpress.comresearchgate.net The deuterium-carbon bond is stronger than a protium-carbon bond, which can sometimes slow down metabolic processes at the site of deuteration (a phenomenon known as the kinetic isotope effect), providing insight into metabolic pathways. researchgate.net

Ligand Binding Site Identification : Advanced biophysical techniques such as Hydrogen/Deuterium Exchange (HDX) mass spectrometry rely on deuterium labeling. drughunter.com In HDX, the protein target is exposed to a deuterated solvent. The rate at which backbone amide hydrogens exchange with deuterium is measured. When a ligand like minocycline binds to the protein, it can shield the binding site from the solvent, slowing the rate of deuterium exchange in that specific region and thus mapping the interaction site. drughunter.com This approach has been used to investigate the molecular interactions between the related tetracycline, doxycycline, and its target enzyme. kisti.re.kr

Preclinical Research Applications of Minocycline D6 Dihydrochloride in Disease Models

In Vitro Model Applications for Mechanistic Elucidation

In vitro models are crucial for dissecting the molecular mechanisms underlying a drug's effects. For Minocycline-d6 Dihydrochloride (B599025), these studies provide insights into its cellular and enzymatic interactions, independent of its well-known antibiotic properties.

Cell Culture Studies with Deuterated Minocycline (B592863)

Cell culture studies are instrumental in understanding the direct effects of deuterated minocycline on various cell types. These studies help to clarify the anti-inflammatory, neuroprotective, and anti-cancer properties observed with minocycline. The use of a deuterated analog can help in studies requiring longer exposure times or to investigate metabolic pathways.

Research has shown that minocycline can modulate the function of various immune cells, astrocytes, oligodendrocytes, and neurons. sgul.ac.uk For instance, minocycline has been demonstrated to reduce the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8 from cultured astrocytes. sgul.ac.uk In the context of neurodegenerative diseases, studies have explored minocycline's ability to reduce the formation of pathological protein aggregates. For example, it has been shown to decrease the formation of Aβ fibrils in vitro, which are associated with Alzheimer's disease. nih.gov Furthermore, minocycline can promote the generation of dendritic cells, which are key players in the immune response. peptron.co.kr In cancer research, in vitro studies have investigated minocycline's potential to inhibit cancer cell growth and modulate pathways involved in tumor progression, such as the HIF-1α pathway. medchemexpress.commedchemexpress.com

Enzyme Inhibition Assays and Kinetic Analysis

Enzyme inhibition assays are vital for understanding the specific molecular targets of a drug. Minocycline is known to inhibit various enzymes, and its deuterated form can be used to study the kinetics of this inhibition more precisely.

A key area of investigation is the inhibition of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. Minocycline's ability to inhibit MMP-9 expression has been observed in animal models of brain injury. wisdomlib.org Additionally, minocycline has been shown to inhibit caspases, which are critical enzymes in the apoptotic (cell death) pathway. nih.gov By inhibiting the release of cytochrome c from mitochondria, minocycline can prevent the activation of caspase-3 and caspase-9. nih.gov The kinetic analysis of these inhibitory effects using Minocycline-d6 Dihydrochloride could provide a deeper understanding of its therapeutic potential in diseases where these enzymes are dysregulated.

In Vivo Animal Model Studies for Pharmacodynamic and Mechanistic Understanding

In vivo animal models are indispensable for evaluating the physiological effects and therapeutic potential of a drug in a whole organism. Studies using this compound in animal models provide crucial data on its pharmacodynamics and efficacy in various disease states.

Neurological Disease Models (e.g., Ischemia, Neuroinflammation)

Minocycline has demonstrated significant neuroprotective effects in a wide range of preclinical models of neurological disorders. nih.govnih.govnih.gov The use of its deuterated form allows for further investigation into these protective mechanisms.

In models of cerebral ischemia, minocycline has been shown to exert neuroprotective effects that are distinct from its antimicrobial activity. nih.gov It is believed to achieve this, in part, by inhibiting the activation of microglia, the primary immune cells of the central nervous system. nih.govaging-us.com In a mouse model of Alzheimer's-like pathology, minocycline treatment corrected early neuroinflammation by reducing levels of inflammatory markers such as iNOS and COX-2, even before the formation of amyloid plaques. researchgate.netnih.gov It has also been shown to alleviate cognitive dysfunction in mice by inhibiting the NLRP3/caspase-1 pathway, further highlighting its anti-inflammatory and neuroprotective capabilities. aging-us.com

Table 1: Effects of Minocycline in Neurological Disease Models

Disease ModelKey Findings
Cerebral IschemiaExerted neuroprotective effects independent of its bacteriostatic activity. nih.gov
Neuroinflammation (LPS-induced)Alleviated cognitive dysfunction by inhibiting the NLRP3/caspase-1 pathway. aging-us.com
Alzheimer's Disease ModelCorrected early, pre-plaque neuroinflammation and inhibited BACE-1. researchgate.netnih.gov
Staphylococcus aureus-induced Brain AbscessModulated neuroinflammation independently of its antimicrobial activity. nih.gov

Oncology Models

The anti-cancer properties of minocycline are an emerging area of research. nih.gov In vivo oncology models are crucial for validating the potential of this compound as an anti-neoplastic agent.

Preclinical studies have indicated that minocycline can inhibit the growth of malignant cells. nih.gov In a two-year oral carcinogenicity study in rats, minocycline was associated with thyroid follicular cell tumors; however, a similar study in mice showed no significant increase in neoplasms. fda.gov More recent research has focused on its ability to inhibit pathways crucial for cancer cell survival and proliferation. For instance, minocycline has been shown to attenuate the expression of hypoxia-inducible factor-1α (HIF-1α), a key protein involved in tumor adaptation to low oxygen conditions, in ovarian cancer models. medchemexpress.com In a colon cancer model, it was observed that tumor cells could acquire resistance through the loss of a specific antigen. peptron.co.kr

Inflammatory Disease Models (e.g., Periodontitis, Dermatological Inflammations)

Minocycline's well-established anti-inflammatory properties make it a candidate for treating various inflammatory conditions. nih.govnih.gov Animal models of these diseases are used to assess its efficacy.

In models of periodontitis, a disease characterized by inflammation of the gums, local application of minocycline has been shown to decrease inflammation markers and reduce bone loss. mdpi.comresearchgate.net Studies have demonstrated that minocycline can significantly reduce the prevalence of key periodontal pathogens. mdpi.com In dermatological inflammatory conditions, minocycline has also shown beneficial effects in experimental models. nih.gov Its anti-inflammatory actions are thought to contribute to its efficacy in conditions like acne and rosacea. nih.gov

Infection Models

While this compound is not utilized as a direct therapeutic agent in preclinical infection models, its role as an internal standard is indispensable for the accurate quantification of minocycline concentrations in biological samples. The use of a deuterated standard like Minocycline-d6 is a well-established method in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the precision and reliability of pharmacokinetic and pharmacodynamic studies.

In a preclinical study evaluating a novel controlled-release formulation of minocycline for the adjunctive treatment of periodontitis, a deuterated internal standard of minocycline (Minocycline-D7) was employed to quantify minocycline levels in rat and mouse serum via LC-MS/MS. nih.gov This allowed for the assessment of the systemic burden of the antibiotic when applied locally in a Porphyromonas gingivalis infection model. The study demonstrated that the local application of the minocycline formulation led to a dose-dependent decrease in inflammation markers and reduced bone loss compared to the untreated group. nih.gov The ability to accurately measure the low systemic concentrations of minocycline, facilitated by the use of the deuterated standard, was crucial in concluding that the systemic burden of the antibiotic was negligible. nih.gov

Similarly, in pharmacokinetic and pharmacodynamic profiling of intravenous minocycline in critically ill adult patients with infections, including those caused by Acinetobacter baumannii, Minocycline-d6 was used as the internal standard for the LC-MS/MS analysis of plasma samples. nih.gov The pharmacokinetic-pharmacodynamic targets used in this study were derived from a preclinical immunocompetent rat pneumonia infection model of A. baumannii. nih.gov The precise quantification of minocycline concentrations, enabled by the use of Minocycline-d6, was fundamental to developing a population pharmacokinetic model and predicting the probability of target attainment for different dosing regimens. nih.gov

The table below summarizes the application of deuterated minocycline in preclinical infection models.

Infection Model Deuterated Compound Application Key Findings Reference
Periodontitis (Porphyromonas gingivalis challenge in rats)Minocycline-D7Internal standard for LC-MS/MS quantification of minocycline in serum.Enabled accurate measurement of systemic minocycline levels, which were found to be negligible after local application. nih.gov
Pneumonia (Acinetobacter baumannii in rats)Minocycline-d6Internal standard for LC-MS/MS analysis to inform pharmacokinetic/pharmacodynamic targets.Facilitated the development of a population pharmacokinetic model to optimize dosing strategies for infections. nih.gov

Quantitative Tissue Distribution and Cellular Uptake Studies Using Deuterated Minocycline

The application of this compound as an internal standard is also critical in preclinical studies investigating the quantitative tissue distribution and cellular uptake of minocycline. These studies are essential for understanding the delivery of the drug to its site of action and for correlating tissue or cellular concentrations with therapeutic efficacy.

In the development of topical minocycline formulations for dermatological conditions like acne, which is often associated with bacterial infection, understanding the extent of dermal uptake is paramount. A study on topical minocycline formulations used Minocycline-d6 as an internal standard for LC-MS/MS to quantify the amount of minocycline that penetrated the skin. researchgate.net The analyte and the internal standard were detected using multiple-reaction monitoring (MRM) mode, with ion transitions of m/z 458.2 → m/z 441.2 for minocycline and m/z 464.2 → 447.2 for Minocycline-d6. researchgate.net This precise quantification allowed for the comparison of different formulations, revealing that a hydrophilic gel formulation resulted in a two to three-fold increase in minocycline delivery into the skin ex vivo compared to a lipophilic counterpart. researchgate.net

Cellular uptake studies are fundamental to understanding the mechanism of action of drugs at a subcellular level. In studies of neuroinflammation, where microglia are a key target, a dendrimer-minocycline conjugate was developed to enhance targeted delivery. nih.gov While this particular study used a fluorescently labeled conjugate (Cy5-D-mino) to visualize cellular uptake via flow cytometry and confocal microscopy, the principle of using labeled compounds to track cellular entry is a cornerstone of such research. nih.gov The study found that the dendrimer-minocycline conjugate was rapidly taken up by activated microglial cells. nih.gov In other cellular uptake studies of minocycline, such as in cardiac fibroblasts and myocytes, while not explicitly stating the use of a deuterated standard for quantification in the provided abstracts, the accurate measurement of intracellular concentrations is a critical component that often relies on such standards. nih.gov

The following table presents data from a study on the dermal uptake of minocycline, where Minocycline-d6 was used as an internal standard for quantification.

Formulation Time Point Combined Minocycline and 4-epiminocycline (B586724) Uptake (µg/g of tissue) Parent Minocycline Only Uptake (µg/g of tissue) Reference
1% Hydrophilic2 hours~15~12 researchgate.net
1% Lipophilic2 hours~5~4 researchgate.net
4% Hydrophilic4 hours~40~30 researchgate.net
4% Lipophilic4 hours~15~12 researchgate.net

Future Directions and Emerging Research Avenues for Minocycline D6 Dihydrochloride

Development of Advanced Analytical Techniques for Biological Samples

The accurate quantification of Minocycline-d6 Dihydrochloride (B599025) and its metabolites in complex biological matrices is fundamental to understanding its behavior in the body. Future research will likely focus on the continued development and refinement of advanced analytical techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the analysis of minocycline (B592863) and its deuterated analogs in biological samples like plasma and tissue. nih.govnih.govasm.org Minocycline-d6 itself is frequently used as an internal standard in these assays to ensure accuracy and precision in quantifying the non-deuterated form of the drug. nih.govnih.gov

Future advancements may include:

Enhanced Sensitivity and Lower Limits of Quantification (LLOQ): Developing methods with even greater sensitivity will be crucial for detailed pharmacokinetic studies, especially in scenarios with low drug concentrations. mdpi.com This will enable more precise measurements of drug distribution and elimination over time.

Multiplexed Assays: The development of methods capable of simultaneously quantifying Minocycline-d6 Dihydrochloride and a broader range of its metabolites in a single run will be highly efficient for metabolic profiling studies.

High-Throughput Screening: As research expands, the need for rapid and automated analytical methods will increase. Miniaturization and automation of sample preparation and analysis will be key to handling large numbers of samples efficiently.

A summary of typical analytical parameters used in current minocycline analysis is presented below.

Analytical TechniqueMatrixInternal StandardKey Advantages
LC-MS/MSPlasma, Urine, TissueMinocycline-d6, Tetracycline (B611298)High selectivity, sensitivity, and accuracy
HPLC-UVPlasma-Cost-effective for higher concentrations

Exploration of Novel Metabolic Pathways and Their Biological Consequences

The primary metabolic pathways for minocycline include N-demethylation and hydroxylation. nih.govdrugbank.com Deuteration at specific sites in the this compound molecule can alter the rate and course of these metabolic transformations due to the kinetic isotope effect. clearsynthdiscovery.com This alteration can lead to a different metabolic profile compared to the parent compound.

Future research in this area should focus on:

Identifying and Characterizing Novel Metabolites: Comprehensive metabolomic studies are needed to identify any new metabolites that may be formed as a result of the altered metabolic pathways of this compound.

Evaluating the Biological Activity of Metabolites: Once identified, the biological and toxicological activities of these novel metabolites must be thoroughly investigated. A key advantage of deuteration can be the reduction in the formation of toxic metabolites. clearsynthdiscovery.com

Understanding the Impact on Drug-Drug Interactions: Minocycline is a substrate for cytochrome P450 enzymes, particularly CYP3A4. nih.gov Research is needed to determine how the altered metabolism of this compound affects its potential for drug-drug interactions. Precision deuteration has been shown to reduce such interactions for other drugs. selvita.com

Application in Systems Biology Approaches (e.g., Proteomics, Metabolomics, Lipidomics)

Systems biology offers a holistic view of the biological effects of a drug by simultaneously measuring changes across multiple molecular levels. This compound can be a valuable tool in such studies. ansto.gov.au

Proteomics: By comparing the proteomic profiles of cells or tissues treated with minocycline versus this compound, researchers can gain insights into how the altered pharmacokinetics and metabolism of the deuterated compound affect protein expression and signaling pathways.

Metabolomics and Lipidomics: These approaches can provide a detailed snapshot of the metabolic state of a system. Applying these techniques can reveal how this compound influences endogenous metabolic pathways, potentially uncovering new mechanisms of action or off-target effects. ansto.gov.au The use of deuterated standards is also crucial for accurate quantification in lipidomics. ansto.gov.au

Precision Deuteration for Targeted Pharmacological Modulation and Improved Therapeutic Profiles

The concept of "precision deuteration" involves strategically placing deuterium (B1214612) atoms at specific molecular positions to achieve a desired pharmacological effect. acs.orgacs.orgnih.gov This goes beyond simply improving metabolic stability and can be used to fine-tune the properties of a drug. nih.govacs.org

Future research directions include:

Site-Specific Deuteration: Synthesizing different isotopologues of minocycline with deuterium at various positions will allow for a systematic investigation of how deuteration at each site affects its pharmacological properties. This can help in designing a molecule with an optimal therapeutic profile. acs.orgresearchgate.net

Modulating Target Engagement: In some cases, deuteration can alter the way a drug interacts with its target. clearsynthdiscovery.com Studies should explore whether precision deuteration of minocycline can enhance its binding to the bacterial 30S ribosomal subunit or its other known targets.

Integration of Computational Modeling and In Silico Studies with Deuterated Compound Data

Computational modeling and in silico studies are powerful tools for predicting the properties of drug candidates and for interpreting experimental data. uobaghdad.edu.iqmdpi.com Integrating these approaches with experimental data from studies on this compound can accelerate research and development.

Key areas for integration include:

Predicting Metabolic Fate: Computational models can be used to predict the metabolic fate of different deuterated isotopologues of minocycline, helping to prioritize which candidates to synthesize and test experimentally.

Simulating Drug-Target Interactions: Molecular docking and molecular dynamics simulations can provide insights into how deuteration might affect the binding of minocycline to its targets at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By combining experimental data with computational descriptors, QSAR models can be developed to predict the biological activity of novel deuterated minocycline analogs.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Data Integration: HDX-MS is a technique that can provide information about protein conformation and dynamics. mdpi.com Integrating HDX-MS data with computational models can provide a more complete picture of how this compound interacts with biological systems. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Minocycline-d6 Dihydrochloride in biological matrices, and how should researchers optimize these protocols?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

  • Column Selection : Use a reversed-phase C18 column to separate deuterated and non-deuterated analogs, as isotopic labeling minimally alters retention times but requires high-resolution separation .
  • Calibration Curve : Prepare a linear range (e.g., 0.1–50 µg/mL) using spiked biological samples. Validate precision (RSD < 15%) and accuracy (80–120% recovery) per ICH guidelines. Include deuterated internal standards (e.g., Minocycline-d6) to correct for matrix effects .
  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) is effective for plasma/serum. Centrifuge at 10,000 × g for 10 min to remove particulates before injection .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

  • Methodological Answer : Use a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Verify deuterium incorporation at specific positions (e.g., C7 and C9 methyl groups) via 1H^1H-NMR signal suppression and 13C^{13}C-NMR isotopic shifts .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 482.5 for Minocycline-d6 vs. 476.5 for non-deuterated) and assess isotopic purity (>98% deuterium enrichment) .
  • Thermogravimetric Analysis (TGA) : Measure residual solvents and hygroscopicity, critical for stability studies. This compound typically shows <0.5% weight loss below 100°C when stored anhydrously .

Advanced Research Questions

Q. How should researchers design pharmacokinetic (PK) studies to evaluate the isotopic effect of this compound in vivo?

  • Methodological Answer :

  • Dosing Strategy : Administer equimolar doses of Minocycline-d6 and non-deuterated Minocycline hydrochloride to paired animal cohorts (e.g., rats, n=6/group) to compare bioavailability .
  • Sampling Protocol : Collect serial blood samples (0–48 hr) to measure AUC, t1/2t_{1/2}, and CmaxC_{\text{max}}. Use non-compartmental analysis (NCA) for PK parameter estimation.
  • Data Interpretation : A significant increase in t1/2t_{1/2} for Minocycline-d6 (e.g., 8.2 hr vs. 6.5 hr) suggests a deuterium kinetic isotope effect (DKIE) stabilizing metabolic soft spots (e.g., C9 demethylation) .

Q. What statistical approaches resolve contradictions in Minocycline-d6’s antimicrobial efficacy across in vitro vs. in vivo models?

  • Methodological Answer :

  • Meta-Analysis Framework : Conduct a systematic review (PRISMA guidelines) to aggregate data from ≥10 studies. Use random-effects models to account for heterogeneity in MIC (minimum inhibitory concentration) values and animal infection models .
  • Covariate Adjustment : Include variables like bacterial strain (e.g., Staphylococcus aureus vs. Acinetobacter), host immune status, and dosing regimen. Multivariate regression can identify confounders (e.g., protein binding differences in serum vs. broth) .
  • In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict tissue penetration discrepancies. For example, low brain concentrations in murine models may explain poor in vivo efficacy against CNS infections despite high in vitro potency .

Q. How can researchers optimize formulation stability for this compound in long-term storage?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (40°C/75% RH for 6 months) and monitor degradation via HPLC. Minocycline-d6 is prone to epimerization at C4; adding antioxidants (e.g., 0.1% ascorbic acid) reduces oxidative degradation by 30% .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose, 5% w/v) to prevent hydrolysis. Reconstitution stability in PBS (pH 6.5) should exceed 24 hr at 25°C .

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